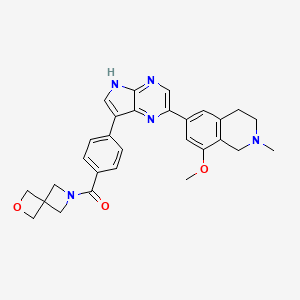
Hpk1-IN-38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic progenitor kinase 1 inhibitor 38 (Hpk1-IN-38) is a small molecule inhibitor targeting hematopoietic progenitor kinase 1, a serine/threonine kinase in the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is predominantly expressed in immune cells and acts as a negative regulator of T cell and B cell receptor signaling, as well as dendritic cell function . Inhibition of hematopoietic progenitor kinase 1 has shown potential in enhancing anti-tumor immune responses, making hematopoietic progenitor kinase 1 inhibitors promising candidates for cancer immunotherapy .
Chemical Reactions Analysis
Hpk1-IN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with others .
Scientific Research Applications
Hpk1-IN-38 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of hematopoietic progenitor kinase 1 and its effects on various signaling pathways . In biology, this compound is employed to investigate the role of hematopoietic progenitor kinase 1 in immune cell function and its potential as a target for immunotherapy . In medicine, this compound is being explored for its potential to enhance anti-tumor immune responses and improve the efficacy of cancer immunotherapy . Additionally, it may have applications in the development of novel therapeutic agents for other diseases involving immune dysregulation .
Mechanism of Action
Hpk1-IN-38 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition prevents the phosphorylation of downstream signaling proteins, such as SLP-76, which are involved in T cell and B cell receptor signaling . By blocking hematopoietic progenitor kinase 1-mediated signaling pathways, this compound enhances T cell activation and cytokine production, leading to improved anti-tumor immune responses . The molecular targets and pathways involved include the T cell receptor signaling pathway and the downstream activation of transcription factors such as AP-1 and NFAT .
Comparison with Similar Compounds
Hpk1-IN-38 is one of several hematopoietic progenitor kinase 1 inhibitors that have been developed for cancer immunotherapy. Similar compounds include BB3008, NDI-101150, and ISM9182A . These compounds share the common mechanism of inhibiting hematopoietic progenitor kinase 1 to enhance immune cell function and anti-tumor responses. this compound is unique in its specific chemical structure and selectivity profile, which may result in different pharmacokinetic and pharmacodynamic properties . The comparison of these compounds highlights the ongoing efforts to optimize hematopoietic progenitor kinase 1 inhibitors for clinical use and their potential to improve cancer immunotherapy outcomes .
Properties
Molecular Formula |
C29H29N5O3 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
[4-[2-(8-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)-5H-pyrrolo[2,3-b]pyrazin-7-yl]phenyl]-(2-oxa-6-azaspiro[3.3]heptan-6-yl)methanone |
InChI |
InChI=1S/C29H29N5O3/c1-33-8-7-20-9-21(10-25(36-2)23(20)13-33)24-12-31-27-26(32-24)22(11-30-27)18-3-5-19(6-4-18)28(35)34-14-29(15-34)16-37-17-29/h3-6,9-12H,7-8,13-17H2,1-2H3,(H,30,31) |
InChI Key |
BBLKEGCHGUMNSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC(=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N6CC7(C6)COC7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
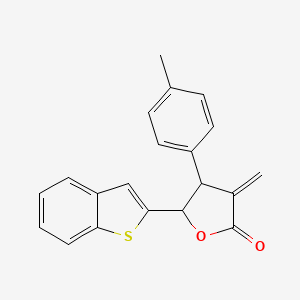
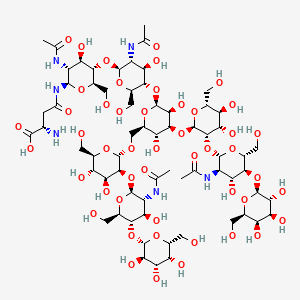
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
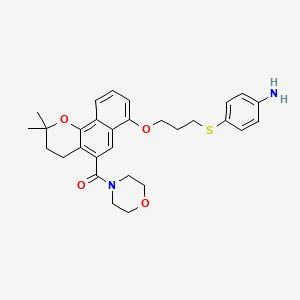
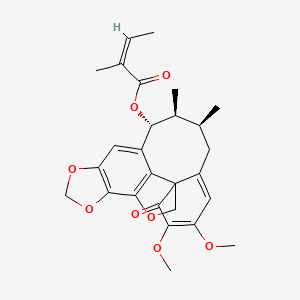
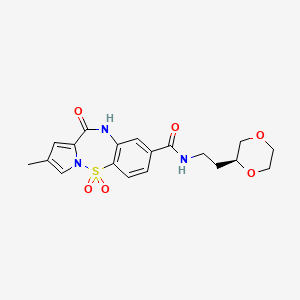
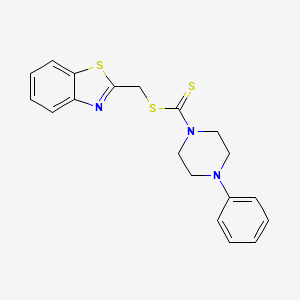
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
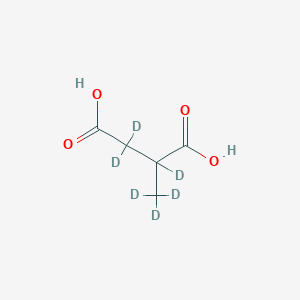
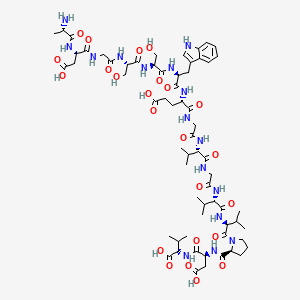
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)
![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
